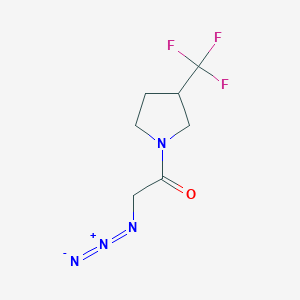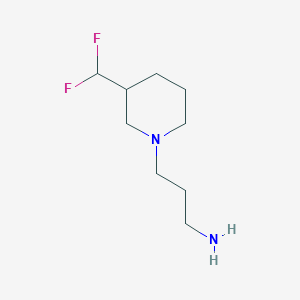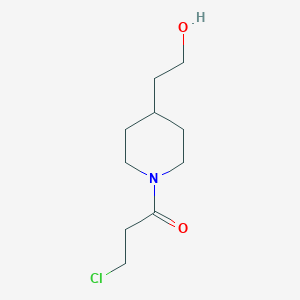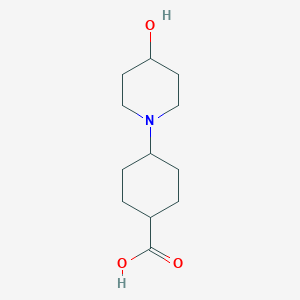
2-アジド-1-(3-(トリフルオロメチル)ピロリジン-1-イル)エタン-1-オン
概要
説明
“2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that is used for pharmaceutical testing . It has a molecular formula of C7H9F3N4O and a molecular weight of 222.17 g/mol. The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
科学的研究の応用
ヘテロ環化合物の合成
2-アジド-1-(3-(トリフルオロメチル)ピロリジン-1-イル)エタン-1-オン: は、医薬品設計において治療特性を持つことから重要な、様々なヘテロ環化合物の合成における前駆体として役立ちます 。 特にアジド基は、多くの医薬品におけるコア構造であるトリアゾール環を形成するためのクリックケミストリー反応に参加できる汎用性の高い官能基です。
抗菌剤
この化合物の構造的特徴により、強力な抗菌活性を有する誘導体の作成が可能になります。 コア構造を修飾することで、研究者は耐性菌株やその他の病原体を標的にする新しい薬剤を開発できます 。
酵素阻害
この化合物は、炭酸脱水酵素やコリンエステラーゼなどの酵素の阻害剤を合成するために使用されます。 これらの阻害剤は、緑内障、重症筋無力症、アルツハイマー病などの病状の治療に役立ちます 。
抗炎症および鎮痛作用
この化合物の誘導体は、抗炎症作用と鎮痛作用について研究されています。 これは、副作用が少なく、非ステロイド系抗炎症薬(NSAID)の開発に特に関連しています 。
抗がん研究
様々な癌細胞受容体に結合する能力により、この化合物は抗がん研究において貴重なツールとなっています。 癌細胞の増殖を特異的に標的にし阻害する分子を合成するために使用できます 。
材料化学
生物医学的用途に加えて、この化合物は材料化学にも使用されています。 その誘導体は、工業用途に特化した特性を持つ新しい材料を作成するために使用できます 。
作用機序
The mechanism of action of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is not well understood. However, it is believed to act as a proton donor, donating a proton to an acceptor molecule in the presence of a base. This proton donation is believed to be responsible for the formation of the nitrogen-nitrogen triple bond. Additionally, it is believed to be involved in the formation of other reactive intermediates, such as aziridines and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one are not well understood. However, it has been shown to be a relatively non-toxic compound, with no significant adverse effects in animal studies. Additionally, it has been shown to have some antibacterial activity, although this has not been extensively studied.
実験室実験の利点と制限
The main advantage of using 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one in laboratory experiments is its relatively low toxicity. Additionally, it is relatively easy to synthesize, and is stable in a variety of conditions. However, it is important to note that it is a relatively expensive compound, and its reactivity may be limited in some circumstances.
将来の方向性
There are a number of potential future directions for the use of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one. These include further research into its mechanism of action, as well as its potential use as a drug target identification tool and as a precursor for the synthesis of other compounds. Additionally, further research is needed to explore its potential applications in biochemistry and organic synthesis. Finally, further research is needed to explore its potential use as an antibacterial agent.
生化学分析
Biochemical Properties
2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. The trifluoromethyl group in its structure enhances its metabolic stability and lipophilicity, which are crucial factors in drug development. This compound interacts with several enzymes and proteins, including those involved in metabolic pathways and detoxification processes. For instance, it has been observed to interact with enzymes that upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body . These interactions are primarily mediated through binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic processes and detoxification pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the flux of metabolites and overall cellular energy balance.
Metabolic Pathways
2-Azido-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, including those involved in the detoxification and clearance of toxic substances . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
特性
IUPAC Name |
2-azido-1-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)5-1-2-14(4-5)6(15)3-12-13-11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQKHYKXLRBXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)


![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)






![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)